Oxythiamine

Vue d'ensemble

Description

Elle interfère avec les enzymes des voies dépendantes de la thiamine pyrophosphate et peut inhiber la conversion du glucose en pentose phosphate, ce qui est nécessaire à la synthèse des nucléotides et au métabolisme des acides aminés . L’oxythiamine augmente la quantité de pyruvate en inhibant la pyruvate décarboxylase .

Applications De Recherche Scientifique

Oncology Applications

Oxythiamine has been investigated for its role in cancer therapy, particularly as a radiosensitizer. Recent studies have highlighted its efficacy in enhancing the therapeutic effects of radioligand therapy, especially in prostate cancer.

Case Study: Prostate Cancer Treatment

A notable clinical case involved a prostate cancer patient undergoing prostate-specific membrane antigen (PSMA)-targeted radioligand therapy (PRLT). The addition of benfo-oxythiamine (B-OT), which releases this compound, was evaluated for its impact on treatment efficacy. The study suggested that B-OT could inhibit transketolases, enzymes crucial for DNA repair, thereby enhancing the sensitivity of cancer cells to radiation therapy. This combination therapy aimed to reduce radiation resistance and improve overall therapeutic outcomes .

Antifungal Activity

This compound exhibits antifungal properties against various fungal strains. Research has shown its effectiveness against dermatophytes, molds, and yeast-like fungi.

In Vitro Studies

A study assessed the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against 15 dermatophyte strains, 9 molds, and 24 yeast-like fungi. The results indicated that this compound possesses substantial antifungal activity, making it a candidate for further exploration in antifungal therapies .

Metabolic Studies

This compound's role extends into metabolic research, particularly concerning its effects on glucose metabolism and energy production.

Impact on Metabolism

Research has demonstrated that this compound can alter metabolic pathways by inhibiting nonoxidative synthesis of ribose. This effect is particularly relevant in cancer metabolism, where altered energy production pathways are common. By inhibiting these pathways, this compound may help in reducing tumor cell proliferation and enhancing the effectiveness of existing treatments .

Comparison Table of Applications

Mécanisme D'action

L’oxythiamine exerce ses effets en interférant avec les enzymes dépendantes de la thiamine pyrophosphate. Elle inhibe la conversion du glucose en pentose phosphate, ce qui entraîne une augmentation des niveaux de pyruvate . Cette inhibition affecte plusieurs voies métaboliques, notamment la glycolyse et la néoglucogenèse . L’this compound inhibe également la transcétolase, une enzyme impliquée dans la synthèse non oxydative du ribose, ce qui peut induire l’apoptose cellulaire . Les cibles moléculaires de l’this compound comprennent la pyruvate décarboxylase et la transcétolase .

Méthodes De Préparation

L’oxythiamine peut être synthétisée par plusieurs méthodes. Une méthode très efficace consiste à faire refluer le substrat avec de l’acide chlorhydrique 5N pendant 6 heures, ce qui donne de l’this compound essentiellement exempte de thiamine . Cette méthode permet une production à grande échelle de l’this compound avec un rendement de 80 % . Une autre méthode consiste à utiliser du chlorhydrate d’hydroxylamine et de la poudre fine d’oxyde de calcium, que l’on chauffe ensemble pour former le produit souhaité .

Analyse Des Réactions Chimiques

L’oxythiamine subit diverses réactions chimiques, notamment l’inhibition des enzymes dépendantes de la thiamine. Elle peut inhiber la synthèse non oxydative du ribose et induire l’apoptose cellulaire . Les réactifs couramment utilisés dans ces réactions comprennent les inhibiteurs de la pyruvate décarboxylase et les inhibiteurs de la phosphoénolpyruvate carboxykinase . Les principaux produits formés à partir de ces réactions comprennent des niveaux élevés de pyruvate et une dynamique modifiée de l’expression des protéines dans les cellules cancéreuses .

Applications de la recherche scientifique

Dans le domaine de la médecine, elle s’est avérée prometteuse comme agent cytostatique, inhibant la croissance et le métabolisme des cellules cancéreuses . Elle s’est avérée efficace pour inhiber la prolifération des cellules cancéreuses non à petites cellules du poumon et induire l’apoptose . En biochimie, l’this compound a été utilisée pour étudier la régulation de la biosynthèse du collagène dans les fibroblastes cutanés humains cultivés . De plus, elle trouve des applications dans l’étude des voies métaboliques et de l’inhibition enzymatique .

Comparaison Avec Des Composés Similaires

L’oxythiamine est similaire à d’autres antimétabolites de la thiamine, tels que la pyrithiamine et la 2’-méthylthiamine . Bien que tous ces composés inhibent les enzymes dépendantes de la thiamine, l’this compound s’est avérée plus efficace pour inhiber la croissance et le métabolisme des cellules cancéreuses que la 2’-méthylthiamine . De plus, l’this compound présente une plus grande stabilité et un plus petit écart type que la thiamine et la 2’-méthylthiamine . La pyrithiamine, un autre antimétabolite de la thiamine, a été étudiée pour son utilisation potentielle dans le traitement des infections fongiques .

Activité Biologique

Oxythiamine (OXY) is a synthetic derivative of thiamine (vitamin B1) recognized primarily for its role as an antivitamin. It has garnered attention for its diverse biological activities, particularly in cancer treatment, collagen synthesis, and as a potential therapeutic agent against various diseases. This article explores the biological activity of this compound, supported by case studies, detailed research findings, and data tables.

This compound exerts its biological effects primarily through the inhibition of thiamine-dependent enzymes. This interference leads to a reduction in thiamine uptake and affects metabolic pathways crucial for cellular function.

- Inhibition of Enzymes : this compound inhibits thiamine pyrophosphate (TPP)-dependent enzymes, including transketolase and pyruvate decarboxylase. This inhibition results in decreased glucose metabolism and altered energy production pathways .

- Increased Pyruvate Levels : The compound causes an accumulation of pyruvate in cells, which is known to enhance collagen biosynthesis. This mechanism is particularly significant in fibroblasts, where this compound has been shown to stimulate collagen synthesis by increasing prolidase activity .

Anticancer Activity

This compound has demonstrated notable cytotoxic effects against various cancer cell lines, particularly HeLa cells.

- Cytotoxicity Studies : In vitro studies indicate that this compound significantly inhibits the growth of HeLa tumor cells. At a concentration of 47 µM, this compound reduced the number of viable HeLa cells by over 80%, compared to a lesser effect observed with 2′-methylthiamine . The growth inhibition was measured using the MTT assay, which indicated a substantial decrease in metabolic activity among treated cells.

| Compound | Concentration (µM) | % Viable Cells (HeLa) | GI50 (µM) |

|---|---|---|---|

| This compound | 47 | 20% | 36 |

| 2′-Methylthiamine | 750 | 70% | 107 |

- Selectivity : this compound shows greater selectivity for cancer cells over normal fibroblasts, indicating its potential as a targeted therapeutic agent without significant harm to healthy tissues .

Collagen Synthesis

This compound's role in enhancing collagen synthesis has been documented in studies involving human skin fibroblasts.

- Collagen Biosynthesis : Research indicates that this compound increases collagen production through mechanisms involving elevated levels of pyruvate and enhanced prolidase activity. At concentrations ranging from 30 to 1000 µM, this compound led to a significant increase in collagen synthesis .

Case Study 1: Cancer Treatment

A clinical case involving a patient with prostate cancer demonstrated the efficacy of this compound when combined with radioligand therapy. The patient underwent multiple cycles of treatment with this compound showing a marked reduction in serum PSA levels and improvement in clinical symptoms following therapy .

Case Study 2: Malaria Treatment

In animal models, this compound exhibited antimalarial properties. Mice infected with Plasmodium vinckei vinckei showed significantly reduced parasitemia and prolonged survival when treated with this compound at doses of 400 mg/kg/day for three days . This highlights its potential use as an adjunct therapy in malaria treatment.

Safety Profile

The safety profile of this compound has been evaluated in various studies. It has been reported to have minimal toxicity at therapeutic doses, particularly when used in combination therapies for cancer treatment . However, caution is advised regarding its impact on normal cellular functions due to its antivitamin properties.

Propriétés

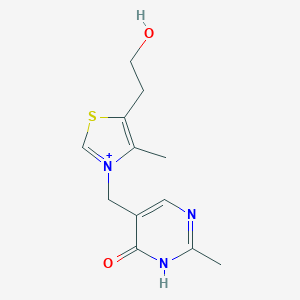

IUPAC Name |

5-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-8-11(3-4-16)18-7-15(8)6-10-5-13-9(2)14-12(10)17/h5,7,16H,3-4,6H2,1-2H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDGSXVLAVRBLU-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(NC2=O)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N3O2S+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40929206 | |

| Record name | Oxythiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136-16-3 | |

| Record name | Oxythiamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxythiamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxythiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXYTHIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MF36SYZ22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.